molecular formula C12H14BrNO B1448009 3-Bromo-N-cyclobutyl-5-methylbenzamide CAS No. 1870098-63-7

3-Bromo-N-cyclobutyl-5-methylbenzamide

Cat. No.: B1448009
CAS No.: 1870098-63-7
M. Wt: 268.15 g/mol
InChI Key: AGPNAUVKPJUZIY-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclobutyl-5-methylbenzamide is a benzamide derivative featuring a bromine atom at the 3-position, a methyl group at the 5-position of the benzene ring, and a cyclobutyl substituent on the amide nitrogen. The cyclobutyl group confers distinct steric and conformational properties compared to smaller (e.g., cyclopropyl) or bulkier substituents, influencing reactivity and solubility .

Properties

IUPAC Name

3-bromo-N-cyclobutyl-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-5-9(7-10(13)6-8)12(15)14-11-3-2-4-11/h5-7,11H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPNAUVKPJUZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclobutyl-5-methylbenzamide typically involves the bromination of N-cyclobutyl-5-methylbenzamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the desired position on the benzamide ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclobutyl-5-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Oxidized products include carboxylic acids or ketones.

    Reduction Reactions: Reduced products include amines or alcohols.

Scientific Research Applications

3-Bromo-N-cyclobutyl-5-methylbenzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclobutyl-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which influences its binding affinity to target molecules. The cyclobutyl and methyl groups contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between 3-Bromo-N-cyclobutyl-5-methylbenzamide and its analogs:

Compound Name Substituents (Benzene Ring) Amide Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 3-Br, 5-Me Cyclobutyl C₁₂H₁₄BrNO ~280.16 (calculated) Moderate steric bulk, lipophilic
3-Bromo-N-cyclopropyl-5-fluorobenzamide 3-Br, 5-F Cyclopropyl C₁₀H₈BrFNO 272.08 (CAS 1147712-88-6) Enhanced electronegativity, smaller ring strain
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide 5-Br, 2-F, 3-Me Cyclopropyl C₁₁H₁₀BrFNO 286.11 (CAS 1512044-54-0) Bromine positional isomerism, dual halogen effects
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 5-Br, 2-F 2-Methoxyphenyl C₁₄H₁₁BrFNO₂ 324.15 Bulky aromatic substituent, π-π interactions
Key Observations:
  • Cyclobutyl vs. Cyclopropyl: The cyclobutyl group in the target compound introduces greater steric hindrance and conformational flexibility compared to the strained cyclopropyl ring in analogs . This may enhance solubility in non-polar solvents but reduce reactivity in sterically sensitive reactions.
  • Halogen and Methyl Positioning: The 3-bromo-5-methyl configuration in the target compound contrasts with analogs featuring fluorine at the 5-position (e.g., 3-Bromo-N-cyclopropyl-5-fluorobenzamide).
  • Aromatic vs. Aliphatic Amide Substituents : The 2-methoxyphenyl group in 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide introduces π-stacking capabilities and electronic effects absent in the cyclobutyl-substituted compound .

Crystallographic and Computational Insights

Tools like Mercury (for crystal structure visualization) and SHELX (for refinement) have been critical in analyzing benzamide derivatives. For example:

  • Cyclopropyl-containing analogs exhibit shorter C–N bond lengths due to ring strain, as revealed by SHELX-refined crystallographic data .
  • Mercury’s overlay function highlights conformational differences between cyclobutyl and methoxyphenyl substituents, impacting packing efficiency .

Biological Activity

3-Bromo-N-cyclobutyl-5-methylbenzamide is a chemical compound classified under benzamides, characterized by its unique molecular structure that includes a bromine atom and a cyclobutyl group. Its molecular formula is C12H14BrNO, with a molecular weight of 268.15 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the bromination of N-cyclobutyl-5-methylbenzamide, utilizing bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzamide ring. The compound exhibits various chemical reactions, including substitution, oxidation, and reduction reactions, which are fundamental for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom can participate in halogen bonding, enhancing its binding affinity to target biomolecules. The hydrophobic nature imparted by the cyclobutyl and methyl groups influences the compound's solubility and distribution, which are critical for its effectiveness in biological applications.

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties. A related study highlighted the importance of halogenated compounds in developing new antimicrobial agents. The presence of the bromine atom in this compound could enhance its reactivity towards bacterial targets, similar to findings with other brominated compounds .

Case Studies and Research Findings

A comprehensive review of literature reveals ongoing research into the biological applications of halogenated benzamides. For example:

  • Study on Protein Interactions : A high-throughput screening campaign identified small molecule inhibitors that disrupt MYC-WDR5 interactions, suggesting that similar compounds could be developed from derivatives like this compound .
  • Antimicrobial Investigations : Research into bromo-cyclobutenaminones has shown that brominated compounds can act as covalent inhibitors against specific enzymes like MurA, indicating a pathway for exploring antimicrobial properties in related structures .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReferences
This compoundAnticancer PotentialDisruption of protein interactions
Bromo-CyclobutenaminonesAntimicrobialCovalent inhibition of MurA
Salicylic Acid-Derived CompoundsAnticancerInhibition of MYC-WDR5 interaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-N-cyclobutyl-5-methylbenzamide
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